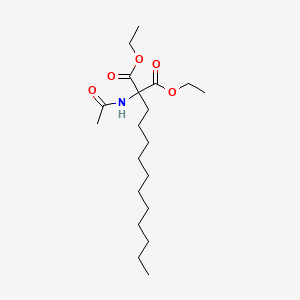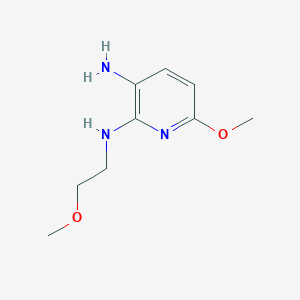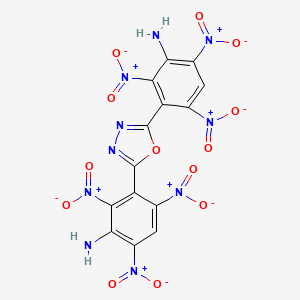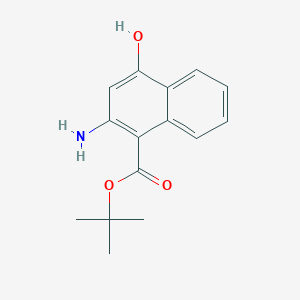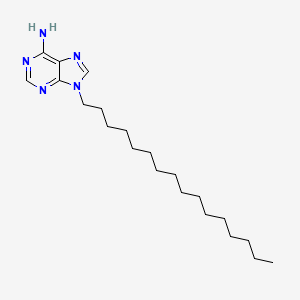
9-Hexadecyl-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-hexadecylpurin-6-amine typically involves the alkylation of adenine with a hexadecyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the adenine, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 9-hexadecylpurin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 9-Hexadecylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding purine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced purine derivatives.
Substitution: The long hexadecyl chain allows for further functionalization through substitution reactions, where the hexadecyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various reduced purine derivatives.
Aplicaciones Científicas De Investigación
9-Hexadecylpurin-6-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a model compound for studying nucleophilic substitution reactions.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain types of cancer.
Industry: In the industrial sector, 9-hexadecylpurin-6-amine is used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 9-hexadecylpurin-6-amine involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the purine moiety can interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
9-Hexadecyladenine: A closely related compound with similar structural features and chemical properties.
9-Hexadecylguanine: Another purine derivative with a hexadecyl chain, differing in the nitrogenous base.
9-Hexadecylhypoxanthine: A hypoxanthine derivative with a long hexadecyl chain.
Uniqueness: 9-Hexadecylpurin-6-amine stands out due to its specific combination of a purine base and a long alkyl chain, which imparts unique chemical and biological properties. Its ability to integrate into lipid membranes and interact with nucleic acids makes it a valuable compound for various research applications.
Propiedades
Número CAS |
68180-20-1 |
|---|---|
Fórmula molecular |
C21H37N5 |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
9-hexadecylpurin-6-amine |
InChI |
InChI=1S/C21H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3,(H2,22,23,24) |
Clave InChI |
XRKDUNXFMAHKGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


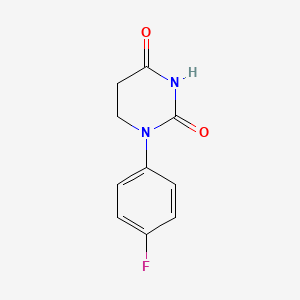
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
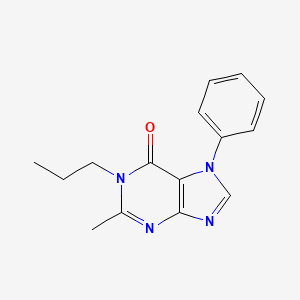
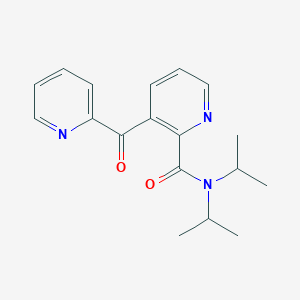
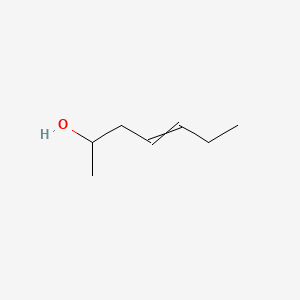
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
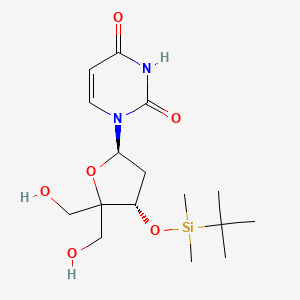
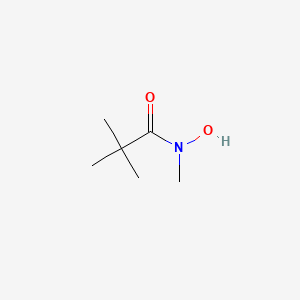
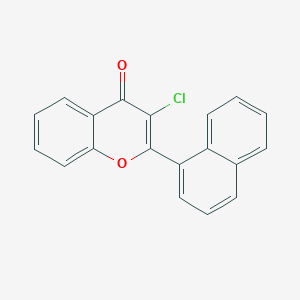
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
